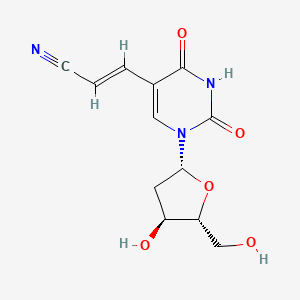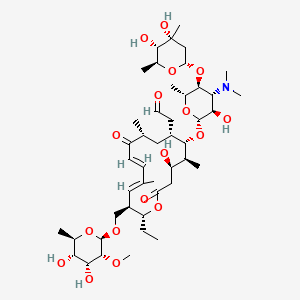
4-(4-Diethylaminostyryl)-1-methylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-diethylaminostyryl)-1-methylpyridinium is a pyridinium cation obtained by methylation at position 1 of 4-(4-diethylaminostyryl)pyridine It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Diffusion Studies Through Films
The application of 4-(4-diethylaminostyryl)-1-methylpyridinium iodide in studying diffusion through thin films has been demonstrated. This research utilized second-harmonic generation (SHG) to monitor the diffusion of this compound through zeolite precursor films. The diffusion coefficients were calculated according to Fick's law, highlighting the compound's usefulness in physical chemistry and material science research (van der Veen et al., 2010).
Structural Analysis
In a structural study, the compound’s crystallography was analyzed. The research provided insights into the molecular and crystal structure, demonstrating its utility in material sciences and chemistry (Fun et al., 2011).
Photomagnetic Effects
The compound was also used in research exploring the photomagnetic effects in films. Stilbazolium-type cations, including 4-(4-diethylamino)-α-styryl]-1-methylpyridinium, were inserted into layered MnPS3 by ion exchange. This study provided valuable insights into the interaction of organic chromophores with inorganic materials and their effects on magnetic properties (Léaustic et al., 2003).
Molecular Dynamics
Further research involved the study of molecular dynamics in certain crystal structures. For example, the structure and phase transitions of 4-methylpyridinium tetrachloroantimonate(III) were explored, providing understanding of the dynamics of crystal structures in physical chemistry (Kulicka et al., 2004).
DNA-Probing Properties
Another significant application was in the study of interactions between cationic distyryl dyes, including this compound, and nucleic acids. This research shed light on the compound’s potential as a selective probe for quadruplex DNA structures in biochemistry and molecular biology (Xie et al., 2013).
Propiedades
Fórmula molecular |
C18H23N2+ |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1 |
Clave InChI |
YCCVVPMYSGPISC-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



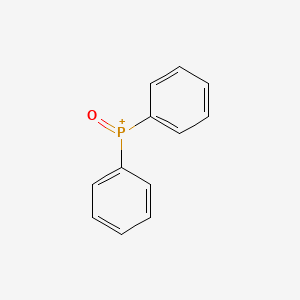
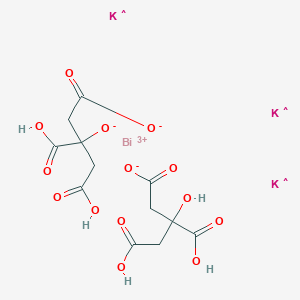



![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)
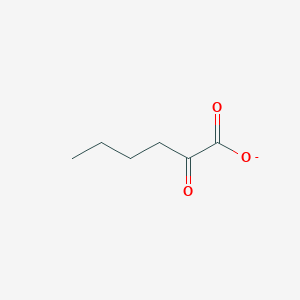
![N-[4-[5-[(Z)-(2,4-dioxoimidazolidin-1-yl)iminomethyl]furan-2-yl]phenyl]acetamide](/img/structure/B1239946.png)
![4-[3-[[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]methyl]oxiran-2-yl]butanoic acid](/img/structure/B1239949.png)
